![molecular formula C12H2Cl8 B1346569 2,2',3,3',5,5',6,6'-Octachlorobiphenyl CAS No. 2136-99-4](/img/structure/B1346569.png)
2,2',3,3',5,5',6,6'-Octachlorobiphenyl
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is C12H2Cl8 . The IUPAC name is 1,2,4,5-tetrachloro-3-(2,3,5,6-tetrachlorophenyl)benzene . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis
The molecular weight of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is 429.8 g/mol . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Environmental Monitoring
PCBs are persistent organic pollutants, which means they remain in the environment for long periods. Researchers use 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl as a marker compound to track PCB contamination in air, water, soil, and sediment samples. This information helps assess the extent and persistence of PCB pollution and identify potential environmental and human health risks.
Estrogen Receptor Research
2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl has been found to interact with the estrogen receptor . The estrogen receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . This makes 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl a useful tool in studying the effects of environmental pollutants on hormonal function .
Industrial Applications
2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl was used in various industrial applications due to its chemical stability and resistance to heat . It was used as a coolant, a plasticizer, and in other industrial processes . However, its production was banned in the 1970s due to its harmful health effects and environmental persistence .
Chemical Structure Analysis
The chemical structure of 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl is of interest to chemists and environmental scientists. It belongs to the class of organic compounds known as polychlorinated biphenyls, which are organic compounds containing at least two chlorine atoms attached to either benzene ring of the biphenyl moiety . Studying its structure can provide insights into its properties, behavior, and effects .
Atropselective Oxidation Studies
2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl has been used in studies investigating the atropselective oxidation of hexachlorobiphenyl by rat liver microsomes . This research can provide valuable information about the metabolic processes involved in the breakdown of PCBs in biological systems .
Safety And Hazards
properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,3,5,6-tetrachlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOPEORRMSDUIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074132 | |
Record name | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',5,5',6,6'-Octachlorobiphenyl | |
CAS RN |
2136-99-4 | |
Record name | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',5,5',6,6'-Octachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',5,5',6,6'-OCTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79G6GKQ4GC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of understanding the vapor pressure of 2,2',3,3',5,5',6,6'-Octachlorobiphenyl?
A1: Vapor pressure is a crucial parameter for understanding the potential for a chemical to volatilize and enter the atmosphere. This is particularly relevant for 2,2',3,3',5,5',6,6'-Octachlorobiphenyl as it can exist in the gaseous phase and be transported long distances in the environment []. By determining its vapor pressure, researchers can model its distribution and persistence in the environment.
Q2: How does the slow-stirring method contribute to the accurate determination of the n-octanol/water partition coefficient (Pow) for highly hydrophobic chemicals like 2,2',3,3',5,5',6,6'-Octachlorobiphenyl?
A2: Highly hydrophobic chemicals like 2,2',3,3',5,5',6,6'-Octachlorobiphenyl tend to have very high Pow values, making their accurate determination challenging with traditional methods. The slow-stirring method overcomes this challenge by employing a gentle and prolonged stirring process. This minimizes the formation of emulsions and allows for a more accurate measurement of the equilibrium distribution of the chemical between the n-octanol and water phases, leading to a more reliable determination of its Pow []. This method is particularly valuable for assessing the bioaccumulation potential of highly hydrophobic pollutants like 2,2',3,3',5,5',6,6'-Octachlorobiphenyl.
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